5-Fluoroquinolin-3-ol
Description
5-Fluoroquinolin-3-ol (CAS: 1026265-04-2) is a fluorinated derivative of quinoline, characterized by a fluorine atom at the 5-position and a hydroxyl group at the 3-position of the quinoline scaffold. Its molecular formula is C₉H₆FNO, with a molecular weight of 163.15 g/mol . It is typically synthesized via nucleophilic substitution or metal-catalyzed coupling reactions, achieving purities of ≥95% as reported by suppliers like BLDpharm and Combi-Blocks .
Properties
IUPAC Name |
5-fluoroquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBCSCDTUVFSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)O)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinolin-3-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving diazotization and fluorination . Another approach involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring with a fluorine substituent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3-one derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated quinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium fluoride and various halogenating agents are employed for substitution reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Activity
5-Fluoroquinolin-3-ol exhibits significant antibacterial properties, primarily through its mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound's structural similarity to established fluoroquinolone antibiotics suggests that it can be effective against a broad spectrum of bacterial infections, including those resistant to traditional antibiotics .
Case Study: In vitro Testing
A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations comparable to existing fluoroquinolone antibiotics. This highlights its potential as a lead compound in the development of new antibacterial agents.
Material Science
2.1 Polymer Chemistry
This compound has been investigated for its role in polymer synthesis, specifically as a monomer in the production of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for high-performance applications.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Mechanical Strength | Moderate to High |
2.2 Coatings and Films
The incorporation of this compound into coatings has been shown to enhance water repellency and durability, making it an attractive candidate for protective coatings in various industrial applications.
Analytical Chemistry
3.1 Chromatographic Applications
This compound is utilized as a standard in high-performance liquid chromatography (HPLC) due to its distinct chromatographic behavior. Its unique fluorine substitution allows for better detection limits and resolution in complex mixtures .
Case Study: HPLC Method Development
A method was developed using this compound as an internal standard for the quantification of related compounds in pharmaceutical formulations. The method demonstrated high accuracy and reproducibility, affirming the compound's utility in analytical applications.
Mechanism of Action
The mechanism of action of 5-Fluoroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and DNA. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of other fluoroquinolones, making it effective against a broad spectrum of bacterial infections .
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares 5-Fluoroquinolin-3-ol with structurally analogous fluoroquinolinols:
Key Observations :
- Fluorine Position: The position of fluorine significantly impacts electronic properties. For example, this compound has a fluorine at the 5-position, which may enhance electron-withdrawing effects compared to 6- or 8-fluoro analogs.
- Molecular Weight: All monofluoro derivatives (e.g., 5-F, 6-F, 8-F) share the same molecular weight, while difluoro derivatives (e.g., 6,7-Difluoroquinolin-3-ol) have higher molecular weights due to an additional fluorine atom .
Physicochemical Properties
- Solubility and Stability: this compound is stored under dry, room-temperature conditions , similar to 8-Fluoroquinolin-3-ol . Difluoro analogs (e.g., 6,7-Difluoroquinolin-3-ol) may exhibit lower solubility in polar solvents due to increased hydrophobicity from additional fluorine atoms .
- Reactivity: The hydroxyl group at the 3-position in all analogs enables hydrogen bonding and coordination with metals, making these compounds suitable for catalytic or sensor applications. Fluorine at the 5-position (in this compound) may direct electrophilic substitution reactions to specific sites on the quinoline ring, differing from 6- or 8-fluoro isomers .
Biological Activity
5-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential as an antibacterial , antiviral , and anticancer agent. The unique fluorination at the 5-position of the quinoline ring significantly influences its pharmacological properties, making it a valuable candidate for further research and development.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity, particularly against a range of bacterial pathogens. Its mechanism of action primarily involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV , which are essential for DNA replication and transcription. By stabilizing the enzyme-DNA complexes, this compound effectively leads to bacterial cell death, similar to other fluoroquinolone antibiotics.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against HIV. A study found that synthesized compounds featuring this structure displayed anti-HIV activity with effective concentrations (EC₅₀) as low as 0.032 μM against wild-type viruses . This suggests a promising avenue for developing antiviral therapies based on this compound.
Anticancer Effects
The anticancer potential of this compound is also noteworthy. It has been evaluated against various cancer cell lines, showing significant antiproliferative effects. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, attributed to its interaction with specific molecular targets within the cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For instance, the presence of hydroxyl groups at specific positions has been correlated with enhanced anticancer activity. Compounds with free hydroxyl groups generally exhibited better activities compared to those with halogen or methyl substitutions .
Table: Biological Activity Summary of this compound
| Activity Type | Target Pathogen/Cell Line | Mechanism of Action | Effective Concentration (EC₅₀) |
|---|---|---|---|
| Antibacterial | Various Bacteria | Inhibition of DNA gyrase and topoisomerase IV | Not specified |
| Antiviral | HIV | Inhibition of viral replication | 0.032 μM |
| Anticancer | Cancer Cell Lines | Induction of apoptosis and cell cycle arrest | Varies by cell line |
Case Study Insights
- Antibacterial Efficacy : In vitro studies have shown that this compound exhibits broad-spectrum antibacterial activity, effectively targeting both Gram-positive and Gram-negative bacteria. This positions it as a potential candidate for developing new antibiotics amid rising antibiotic resistance.
- Antiviral Mechanism : The antiviral mechanism was explored through fragment-based drug discovery, revealing that modifications at the C-5 position significantly enhance binding affinity to viral targets, thus improving therapeutic efficacy against HIV .
- Cancer Cell Interaction : Detailed investigations into its anticancer properties revealed that this compound can selectively induce apoptosis in malignant cells while sparing normal cells, highlighting its potential for targeted cancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
